Cas no 651723-99-8 (1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-)
![1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- structure](https://pt.kuujia.com/scimg/cas/651723-99-8x500.png)
651723-99-8 structure
Nome do Produto:1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- Propriedades químicas e físicas
Nomes e Identificadores
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- 1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
- 3,5-bis(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole
- DTXSID00799366
- 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole
- 651723-99-8
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- Inchi: InChI=1S/C23H21N3O2S/c1-16-4-10-19(11-5-16)22-24-23(20-12-6-17(2)7-13-20)26(25-22)29(27,28)21-14-8-18(3)9-15-21/h4-15H,1-3H3
- Chave InChI: UUGHGOKZSKXEQM-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Propriedades Computadas
- Massa Exacta: 403.13563
- Massa monoisotópica: 403.13544809g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 4
- Complexidade: 625
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 73.2Ų
- XLogP3: 5.6
Propriedades Experimentais
- PSA: 64.85
1H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- Literatura Relacionada
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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